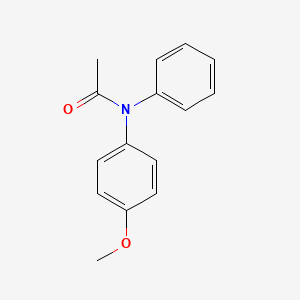

N-(4-Methoxyphenyl)-N-phenylacetamide

Description

N-(4-Methoxyphenyl)-N-phenylacetamide is a substituted acetamide derivative featuring a methoxy group at the para position of one phenyl ring and an unsubstituted phenyl group on the adjacent nitrogen. This compound has been investigated for diverse biological activities, including antifungal, antibacterial, and enzyme inhibitory properties . Its structure serves as a scaffold for synthesizing derivatives with modified pharmacological profiles, where substituents on the aromatic rings or acetamide backbone significantly influence reactivity and bioactivity.

Properties

CAS No. |

32047-93-1 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-N-phenylacetamide |

InChI |

InChI=1S/C15H15NO2/c1-12(17)16(13-6-4-3-5-7-13)14-8-10-15(18-2)11-9-14/h3-11H,1-2H3 |

InChI Key |

LIGPOLGDSMDKPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-N-phenylacetamide typically involves the acylation of 4-methoxyaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acylation reactions. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Hypoglycemic Activity : N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (e.g., 3a ) reduced blood sugar levels by 25.1% in diabetic models, with activity dependent on aromatic substituent bulkiness .

Tautomerism: Unlike this compound, analogs like 2-(2-(4-methoxyphenyl)imino-4-oxothiazolidin-5-yl)-N-phenylacetamide exhibit tautomerism, affecting stability and binding .

Synthetic Versatility : Methoxy-substituted acetamides serve as intermediates for complex molecules, such as indole-triazole hybrids, highlighting their adaptability in drug design .

Biological Activity

N-(4-Methoxyphenyl)-N-phenylacetamide, a member of the phenylacetamide class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a methoxy group on the para position of the phenyl ring, which influences its biological activity. The compound can be synthesized through various methods, typically involving acylation reactions of aniline derivatives with acetic anhydride or acetyl chloride.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It acts as a ligand in receptor binding studies, suggesting its potential to modulate pain pathways. In a comparative study, compounds with similar structures demonstrated varying degrees of inhibition on arachidonic acid metabolism, indicating that structural modifications can enhance or reduce biological activity .

Antiparasitic Activity

A derivative of this compound, N-(4-methoxyphenyl)pentanamide, was evaluated for its antiparasitic effects against Toxocara canis. The results showed that it affected parasite viability in a concentration-dependent manner while exhibiting lower cytotoxicity to human and animal cell lines compared to traditional anthelmintics like albendazole. This suggests that modifications to the phenylacetamide structure can yield compounds with improved safety profiles for therapeutic use against parasitic infections .

Anticancer Potential

Studies have explored the anticancer properties of phenylacetamides, including this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, structure-activity relationship (SAR) studies revealed that certain substitutions on the phenyl ring could significantly enhance cytotoxicity against cancer cells while maintaining selectivity over normal cells .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may function as an inhibitor or modulator of enzymes or receptors involved in pain signaling and inflammation. The compound's ability to penetrate biological membranes suggests it could effectively reach intracellular targets, enhancing its therapeutic potential .

Case Studies and Research Findings

- Analgesic Activity : In a study assessing various phenylacetamides for their analgesic effects using the formalin test in rats, this compound showed significant pain relief comparable to established analgesics.

- Antiparasitic Efficacy : The effectiveness of N-(4-methoxyphenyl)pentanamide against Toxocara canis was confirmed through in vitro assays demonstrating reduced viability of the nematode at low concentrations without significant toxicity to mammalian cells .

- Anticancer Activity : A recent investigation highlighted that derivatives of this compound exhibited potent growth inhibition in breast cancer cell lines, with IC50 values indicating strong anticancer potential .

Chemical Reactions Analysis

Oxidative Coupling Reactions

N-(4-Methoxyphenyl)-N-phenylacetamide undergoes Pd-catalyzed oxidative coupling with phenyl vinyl ketones to form chalcone derivatives. This reaction proceeds via a C–H activation mechanism , where palladium inserts into the ortho position of the acetamide group (relative to the methoxy substituent), followed by coordination with the vinyl ketone .

Key Reaction Conditions:

| Catalyst | Co-Oxidant | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OCOCF₃)₂ (20%) | Cu(OAc)₂ | CH₂Cl₂–CF₃COOH | 82 |

| Pd(OAc)₂ (10%) | K₂S₂O₈ | CH₂Cl₂–CF₃COOH | 24 |

This method enables the synthesis of 2-aminochalcones with electron-donating groups (e.g., methoxy) enhancing reactivity .

Electrophilic Aromatic Substitution

The phenyl rings in this compound are susceptible to electrophilic substitution. For example:

-

Bromination : Reacts with Br₂ in acetic acid to introduce bromine at the para position of the methoxyphenyl ring .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, though yields depend on electronic effects .

Reactivity Trends:

| Substituent Position | Electronic Effect | Reaction Rate |

|---|---|---|

| 4-Methoxyphenyl | Electron-donating | Fast |

| Phenyl | Neutral | Moderate |

Reduction Reactions

The acetamide group can be reduced to a secondary amine using LiAlH₄ or NaBH₄ . For example:

Reduction proceeds efficiently under anhydrous conditions at 60–80°C .

Nucleophilic Acyl Substitution

The acetamide’s carbonyl group reacts with nucleophiles. In one study, N-(4-methoxyphenyl)-2-chloroacetamide (a related compound) underwent substitution with phenolic oxygen from chalcones to form ether-linked derivatives .

Example Reaction:

Yields range from 51% to 79%, depending on the aryl group’s electronic properties .

Oxidation of the Methoxy Group

The methoxy group can be oxidized to a hydroxyl group under strong acidic conditions (e.g., H₂SO₄/CrO₃), though this reaction is less commonly reported for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.